molecular formula C23H18ClN3O2 B11255310 1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11255310
M. Wt: 403.9 g/mol
InChI Key: UAXUBWMXOWIBDC-UHFFFAOYSA-N
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Description

    Starting Material: 4-chlorobenzyl chloride

    Reagents: Sodium hydride (NaH), Tetrahydrofuran (THF)

    Conditions: Room temperature under inert atmosphere

  • Formation of the Carboxamide:

      Starting Material: p-toluidine

      Reagents: N,N’-Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP)

      Conditions: Room temperature

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions

    • Formation of the Naphthyridine Core:

        Starting Material: 2-aminonicotinic acid

        Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)

        Conditions: Reflux at elevated temperatures

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    • Oxidation:

        Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

        Conditions: Acidic or basic medium

        Products: Oxidized derivatives with modified functional groups

    • Reduction:

        Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

        Conditions: Solvent such as ethanol or THF

        Products: Reduced forms with altered oxidation states

    • Substitution:

        Reagents: Halogenating agents, Nucleophiles

        Conditions: Varies depending on the substituent

        Products: Substituted derivatives with different functional groups

    Common Reagents and Conditions:

      Oxidation: KMnO₄ in acidic medium

      Reduction: NaBH₄ in ethanol

      Substitution: Halogenating agents like N-bromosuccinimide (NBS)

    Major Products:

    • Oxidized derivatives
    • Reduced forms
    • Substituted compounds with varied functional groups

    Scientific Research Applications

    1-(4-Chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    • Chemistry:

      • Used as a building block for synthesizing more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as a biochemical probe.
      • Used in studies involving enzyme inhibition and protein binding.
    • Medicine:

      • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
      • Studied for its ability to interact with specific biological targets.
    • Industry:

      • Utilized in the development of new materials with specific properties.
      • Applied in the synthesis of specialty chemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

    Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:

    • 1-(4-Chlorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide:

      • Similar structure but with a quinoline core.
      • Different reactivity and biological activity.
    • 1-(4-Chlorobenzyl)-2-oxo-1,2-dihydroisoquinoline-3-carboxamide:

      • Isoquinoline core instead of naphthyridine.
      • Varies in its chemical and biological properties.
    • 1-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid:

      • Carboxylic acid instead of carboxamide.
      • Different solubility and reactivity.

    Properties

    Molecular Formula

    C23H18ClN3O2

    Molecular Weight

    403.9 g/mol

    IUPAC Name

    1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide

    InChI

    InChI=1S/C23H18ClN3O2/c1-15-4-10-19(11-5-15)26-22(28)20-13-17-3-2-12-25-21(17)27(23(20)29)14-16-6-8-18(24)9-7-16/h2-13H,14H2,1H3,(H,26,28)

    InChI Key

    UAXUBWMXOWIBDC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

    Origin of Product

    United States

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